molecular formula C21H40N2O5 B12281981 Boc-D-Thr-OH.DCHA

Boc-D-Thr-OH.DCHA

Cat. No.: B12281981
M. Wt: 400.6 g/mol
InChI Key: BBZZIJOSFVOUGF-WSMZBUKVSA-N
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Description

Boc-D-Thr-OH.DCHA, also known as N-α-t.-Boc-D-threonine dicyclohexylammonium salt, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is characterized by its protective Boc (tert-butoxycarbonyl) group, which shields the amino group during peptide chain assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Thr-OH.DCHA typically involves the protection of the amino group of D-threonine with a Boc group. This is achieved by reacting D-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-D-threonine is then purified and crystallized .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Thr-OH.DCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Thr-OH.DCHA has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Boc-D-Thr-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide chain is assembled, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-threonine: Similar to Boc-D-Thr-OH.DCHA but with the L-isomer of threonine.

    Boc-D-threonine: The free amino acid form without the dicyclohexylammonium salt.

    Boc-D-Thr(Bzl)-OH: A benzyl-protected derivative of D-threonine.

Uniqueness

This compound is unique due to its specific use in solid-phase peptide synthesis and its protective Boc group, which allows for selective deprotection and coupling reactions. The presence of the dicyclohexylammonium salt enhances its solubility and stability, making it a valuable reagent in peptide synthesis .

Properties

Molecular Formula

C21H40N2O5

Molecular Weight

400.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.0/s1

InChI Key

BBZZIJOSFVOUGF-WSMZBUKVSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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